molecular formula C12H23BrO2 B1204433 12-Bromododecanoic acid CAS No. 73367-80-3

12-Bromododecanoic acid

Cat. No.: B1204433
CAS No.: 73367-80-3
M. Wt: 279.21 g/mol
InChI Key: YYKBWYBUCFHYPR-UHFFFAOYSA-N
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Description

12-Bromododecanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a bromine atom attached to the twelfth carbon of a dodecanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

12-Bromododecanoic acid is extensively utilized in scientific research due to its unique properties:

    Chemistry: It serves as a reagent and catalyst in various organic synthesis reactions. It is also used as a starting material for the synthesis of polymers and surfactants.

    Biology: It is used as a model fatty acid ligand in the elucidation of protein structures through X-ray crystallography.

    Medicine: It exhibits inhibitory activity against certain viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV), making it a potential candidate for antiviral research.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

12-Bromododecanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

12-Bromododecanoic acid has been used as a model fatty acid in the elucidation of the x-ray structure of bovine beta-lactoglobulin . This suggests potential future directions in the study of protein-ligand interactions.

Relevant Papers One paper discusses the influence of lauric Acid on the Adsorption of this compound at the Liquid Solid Interface as Studied by STM . Another paper discusses how this compound has been used in the synthesis of clickable forms of myristic acid and as a model fatty acid ligand to determine the X-ray crystal structure of bovine β-lactoglobulin-ligand complexes .

Biochemical Analysis

Biochemical Properties

12-Bromododecanoic acid plays a significant role in biochemical reactions, particularly as a model fatty acid ligand. It has been used to elucidate the x-ray structure of bovine beta-lactoglobulin . The compound interacts with enzymes such as cytochrome P450 BM3, where it binds inside the calyx of bovine beta-lactoglobulin . These interactions are crucial for understanding the structural and dynamic properties of enzymes involved in fatty acid metabolism.

Cellular Effects

This compound influences various cellular processes. It has been shown to reduce virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus infection and inhibit HIV replication in CEM-SS T cells . These effects suggest that this compound can impact cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying viral infections and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for bovine beta-lactoglobulin, binding inside the calyx and influencing the protein’s structure . Additionally, it has been used in studies involving cytochrome P450 enzymes, where it serves as a substrate for oxidation reactions . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, particularly in studies involving viral infections . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . These findings are important for determining safe and effective dosage levels for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of fatty acids . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for studying the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Bromododecanoic acid can be synthesized through the bromination of dodecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the twelfth carbon position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 12-Bromododecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 12-Bromododecanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

12-bromododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBWYBUCFHYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049354
Record name 12-Bromododecanoic acid
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Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73367-80-3
Record name 12-Bromododecanoic acid
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Record name 12-Bromododecanoic acid
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Record name 12-Bromododecanoic Acid
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Record name 12-Bromododecanoic acid
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Record name 12-bromododecanoic acid
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Record name 12-BROMODODECANOIC ACID
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Synthesis routes and methods

Procedure details

11.9 g (60.0 mmol) of 12-dodecanolide and 24.3 g (96.0 mmol, 1.6 equivalents) of a 32% (hydrogen bromide)/(acetic acid) solution were introduced into a 100-mL autoclave protected with Teflon (registered trademark), and the autoclave was purged with nitrogen and then sealed. The content in the autoclave was stirred with a magnetic stirrer for 16 hours by using an oil bath at 60° C. After cooling the mixture, 14 mL of water was added thereto, and the mixture was transferred into a separatory funnel by using 200 mL of hot hexane. The mixture was washed with ion-exchanged water, dried over magnesium sulfate, filtered, and crystallized from n-hexane. Thus, 14.4 g (yield: 86%) of 12-bromododecanoic acid was obtained.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research using X-ray crystallography has shown that 12-Bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin. [] The carboxylate head group of the molecule sits at the protein's surface, while the lid of the calyx remains open at the crystallization pH of 7.3. [] This binding location is consistent with observations of ligand-free bovine β-lactoglobulin in the same lattice form at pH 7.1 and 8.2. []

A: this compound has the molecular formula C12H23BrO2. [, ] While specific spectroscopic data is not provided in the provided abstracts, its structure consists of a 12-carbon chain with a terminal bromine atom and a carboxylic acid group at the other end. [, ]

A: Scanning Tunneling Microscopy (STM) studies reveal that the packing structure of this compound on highly oriented pyrolytic graphite (HOPG) differs significantly from its close analog, 11-bromoundecanoic acid. [, ] This difference arises from the addition of a single methylene group, highlighting a distinct odd-even length effect on packing behavior at the liquid-solid interface. [, ]

A: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can be reacted with Grignard reagents (RMgX), where R represents various alkyl groups (C12H25, C14H29, C16H33, and C18H37) in the presence of lithium copper chloride (Li2CuCl4). [] This reaction yields salts of alkanecarboxylic acids, which can then be reduced by lithium aluminum hydride (LiAlH4) to produce even-numbered primary alcohols ranging from C24 to C30. []

A: While this compound can adopt various conformations in the gas phase due to its carboxyl group, it typically assumes one of two specific configurations when adsorbed onto a solid surface. [] Atomically resolved STM images show distinct conformations for the carboxyl groups of this compound and 2-bromohexadecanoic acid molecules when adsorbed at the liquid (phenyloctane)-solid (graphite) interface. []

A: A derivative of this compound was used to synthesize Chlorosphaerolactylate B, a halometabolite with antimicrobial properties isolated from the cyanobacterium Sphaerospermopsis sp. [] This synthetic Chlorosphaerolactylate B exhibited in vitro activity against Staphylococcus aureus, inhibiting both its growth and biofilm formation. [] Furthermore, in vivo studies using a porcine model of implant-associated osteomyelitis showed that Chlorosphaerolactylate B reduced S. aureus colonization on implants. []

A: While the provided abstracts do not directly address the environmental impact of this compound, its use in synthesizing a potent antimicrobial compound like Chlorosphaerolactylate B raises potential concerns. [] Further research is needed to assess its ecotoxicological effects, biodegradability, and potential for bioaccumulation to ensure responsible use and minimize any negative impact on the environment.

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